molecular formula C16H14ClFO B1343429 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898768-93-9

3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No. B1343429
M. Wt: 276.73 g/mol
InChI Key: GAAKBAWJTMBESC-UHFFFAOYSA-N
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Description

The compound "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar substitution patterns on aromatic systems, which can provide insights into the chemical behavior and properties of the compound . For instance, the presence of chloro, fluoro, and methyl groups on biphenyl moieties has been shown to enhance the intrinsic activity of certain compounds, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For example, the synthesis of a fluorine-containing diene involved a three-step process from 3-sulpholene , while the synthesis of a naphthyridine carboxylic acid required a two-step process including substitution and hydrolysis . These methods suggest that the synthesis of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would likely involve a carefully planned sequence of reactions to introduce the appropriate substituents onto the aromatic rings.

Molecular Structure Analysis

The molecular structure of compounds can be confirmed using techniques such as single-crystal X-ray crystallography and NMR spectroscopy. For instance, the chirality of a lactone ring in a reductase inhibitor was confirmed by X-ray crystallography , and the structure of a naphthyridine carboxylic acid was confirmed by 1H NMR and MS spectrum . These techniques would be essential in confirming the molecular structure of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" after its synthesis.

Chemical Reactions Analysis

The reactivity of substituted aromatic compounds can vary significantly depending on the nature of the substituents. For example, a fluorodiene demonstrated high regioselectivity in Diels-Alder reactions with various dienophiles , and organotin esters of a substituted propenoic acid were synthesized and characterized, showing different reactivities in biological assays . These findings suggest that "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" may also exhibit unique reactivity patterns in chemical reactions.

Physical and Chemical Properties Analysis

Substituents on aromatic compounds can influence their physical and chemical properties. For instance, the introduction of a fluoro group on a thiophene ring affected its oxidation potential , and the presence of chloro and fluoro groups on a butenolide influenced its reactivity with nucleophiles . These studies indicate that the physical and chemical properties of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would be affected by its chloro, fluoro, and methyl substituents, potentially altering its solubility, reactivity, and other key properties.

Scientific Research Applications

Copolymerization and Material Properties

The research on 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone primarily focuses on its application in the synthesis of novel copolymers, particularly through the copolymerization with styrene and other monomers. This compound, along with other halogenated propiophenones, has been utilized to prepare various copolymers, revealing insights into their chemical reactivity, polymer composition, and thermal properties. For instance, studies have demonstrated the preparation of copolymers using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, highlighting the influence of halogen substituents on the copolymerization process and the resulting polymer properties, such as glass transition temperatures and thermal stability (Savittieri et al., 2022), (Hussain et al., 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone have been explored, contributing to the understanding of their chemical properties and potential applications in material science. Research has delved into the preparation of these compounds through various synthetic routes and their characterization using techniques such as NMR, IR, and X-ray diffraction, providing valuable insights into their molecular structures and reactivity (Kim et al., 1999).

Photodehalogenation and Intermediates Formation

Studies on the photodehalogenation of halogenated phenyl derivatives, including those related to 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, have provided insights into the generation of phenyl cations and benzyne intermediates. These intermediates have implications in synthetic chemistry, offering pathways to a variety of chemical products and furthering the understanding of reaction mechanisms under photochemical conditions (Protti et al., 2012).

Electronic Properties and Liquid Crystal Technology

The modification of thiophene-based compounds with fluorinated phenols, akin to the structural motifs found in 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, has been investigated for its impact on electronic properties and applications in liquid crystal technology. Research in this area explores how different substituents, including fluoro groups, affect the photoalignment of liquid crystals, showcasing the potential of these materials in the development of advanced liquid crystal displays (LCDs) and other electronic devices (Hegde et al., 2013).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-15(18)14(17)10-13/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKBAWJTMBESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644134
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone

CAS RN

898768-93-9
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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